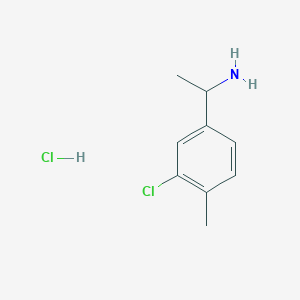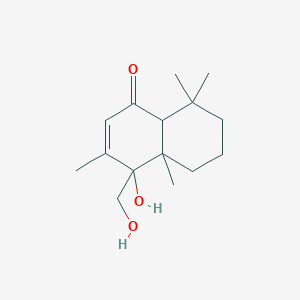
9|A,11-Dihydroxydrim-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9|A,11-Dihydroxydrim-7-en-6-one is a sesquiterpenoid compound that belongs to the drimane family. It is characterized by its unique structure, which includes a cyclohexenone ring and multiple hydroxyl groups. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9|A,11-Dihydroxydrim-7-en-6-one can be achieved through several routes. One common method involves the bromination of drim-8(9)-en-7-one with N-bromosuccinimide (NBS) to form 11,12-dibromodrim-8(9)-en-7-one. This intermediate is then subjected to acetoxylation and subsequent deacetylation to yield the desired product . Another approach involves a five-step procedure starting from drim-8(9)-en-7-one, which includes hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of drim-8(9)-en-7-one from natural sources such as the leaves and bark of Drimys winteri. This precursor is then chemically modified through the aforementioned synthetic routes to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
9|A,11-Dihydroxydrim-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
9|A,11-Dihydroxydrim-7-en-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9|A,11-Dihydroxydrim-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclohexenone ring play crucial roles in its biological activity. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 11-Hydroxydrim-8(9)-en-7-one
- 11,12-Dihydroxydrim-8(9)-en-7-one
- Drimenol
Uniqueness
Compared to similar compounds, 9|A,11-Dihydroxydrim-7-en-6-one stands out due to its specific hydroxylation pattern and the presence of a cyclohexenone ring. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASNEFFHUIZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
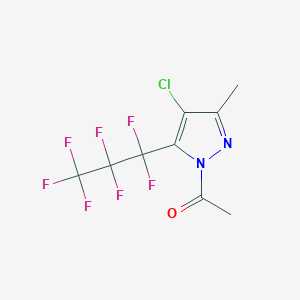
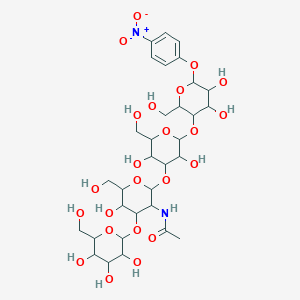

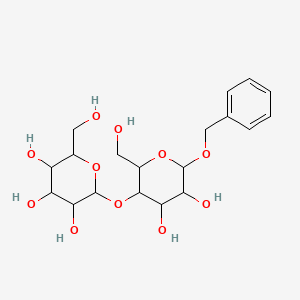

![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)

![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)

![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
